Methyl 2-(2-bromo-6-fluorophenyl)acetate
Description
Methyl 2-(2-bromo-6-fluorophenyl)acetate (CAS: 1427397-15-6) is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.063 g/mol . Its structure features a bromine atom at the 2-position and a fluorine atom at the 6-position on the phenyl ring, linked to a methyl acetate group. This compound is a solid at ambient temperatures, commercially available at 96% purity, and primarily employed as an intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 2-(2-bromo-6-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIUUACWTNNJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromo-6-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromo-6-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the halogenation of methyl 2-phenylacetate. In this process, bromine and fluorine are introduced to the aromatic ring through electrophilic aromatic substitution reactions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles. For example, nucleophilic aromatic substitution can replace the bromine atom with an amine group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for aromatic oxidation.
Major Products
Substitution: Amino derivatives when bromine is replaced by an amine.
Reduction: Alcohol derivatives from the reduction of the ester group.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Methyl 2-(2-bromo-6-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which methyl 2-(2-bromo-6-fluorophenyl)acetate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The bromine and fluorine substituents can influence the reactivity and selectivity of the compound in various chemical reactions by altering the electronic properties of the aromatic ring.
Comparison with Similar Compounds
Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate
- CAS : 1461705-96-3
- Molecular Formula : C₉H₇BrClFO₂
- Molecular Weight : 281.51 g/mol
- Key Differences: Substitution of a chlorine atom at the 2-position instead of hydrogen. Increased molecular weight due to chlorine’s higher atomic mass compared to hydrogen.
- Applications : Likely used in cross-coupling reactions or as a precursor for agrochemicals due to its dual halogen substitution .
2-Bromo-4'-methoxyacetophenone
- CAS : 2632-13-5
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : ~233.07 g/mol (estimated)
- Key Differences :
- Replaces the ester group with a ketone and substitutes fluorine with a methoxy group (-OCH₃).
- The methoxy group enhances electron-donating properties, while the ketone increases electrophilicity.
- Applications : Used in synthesizing chalcones or heterocyclic compounds, diverging from the ester-based reactivity of the target compound .
Methyl 2-phenylacetoacetate
- CAS : 16648-44-5
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.2 g/mol
- Key Differences: Lacks halogen substituents, featuring a phenyl group and a β-keto ester moiety. The β-keto ester structure enables keto-enol tautomerism, making it reactive in Claisen condensations.
- Applications : Primarily used in synthesizing heterocycles like pyrazoles, contrasting with the halogenated target compound’s role in aryl coupling reactions .
Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate
- CAS : 875781-64-9
- Molecular Formula : C₁₀H₁₀BrFN₂O₂
- Molecular Weight : ~305.10 g/mol
- Key Differences: Replaces the acetate group with a hydrazonoacetate functionality. The hydrazone group enables condensation reactions, expanding utility in synthesizing hydrazides or heterocycles.
- Applications : Suitable for constructing nitrogen-containing scaffolds, unlike the target compound’s ester-driven reactivity .
Structural and Functional Analysis Table
Research Findings and Trends
- Halogen Influence : Bromine and fluorine substituents in the target compound enhance electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions, whereas chlorine in analog 2.1 may increase steric hindrance .
- Functional Group Reactivity : Esters (target compound) are less reactive toward nucleophiles than ketones (2.2) but more hydrolytically stable under basic conditions .
- Synthetic Utility : The hydrazone derivative (2.4) offers a pathway to azoles, while the β-keto ester (2.3) is pivotal in forming cyclic ketones .
Biological Activity
Methyl 2-(2-bromo-6-fluorophenyl)acetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine and a fluorine atom attached to a phenyl ring, contributing to its unique reactivity and biological profile. The molecular formula is CHBrF O, with a molecular weight of approximately 263.07 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance the compound's binding affinity, which is crucial for its pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways, potentially leading to reduced tumor growth.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. This compound may exhibit similar effects, contributing to its potential as an anticancer agent.
-
Anti-inflammatory Properties :
- Compounds with halogenated phenyl groups have been shown to possess anti-inflammatory effects. This suggests that this compound may also modulate inflammatory pathways.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Potential activity against bacterial strains |
Synthesis and Applications
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Synthetic Pathways
Several synthetic routes have been developed for producing this compound, often involving halogenation reactions followed by esterification processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
